Product packaging for 4-Ethoxy-2,3-dihydro-1H-inden-1-one(Cat. No.:CAS No. 1260017-55-7)

4-Ethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3018275
CAS No.: 1260017-55-7
M. Wt: 176.215
InChI Key: XXTUPOKBPOXOON-UHFFFAOYSA-N
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Description

Significance of the 2,3-Dihydro-1H-inden-1-one Core in Organic Chemistry

The 2,3-dihydro-1H-inden-1-one, also known as 1-indanone (B140024), is a bicyclic ketone consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. wikipedia.orgontosight.ai Its structure is foundational to a class of compounds referred to as indenones. The 1-indanone core is a significant structural motif in organic chemistry due to its prevalence in various natural products and its role as a versatile synthetic intermediate. mdpi.com Natural products containing the indanone skeleton, such as pterosin P and various marine-derived compounds, have demonstrated a range of biological activities, spurring interest in the synthesis of their derivatives. rsc.org

The chemical reactivity of the 1-indanone core, characterized by the presence of a ketone and an adjacent methylene (B1212753) group, allows for a wide array of chemical modifications. This makes it a valuable building block for constructing more complex molecular architectures. ontosight.ainih.gov Consequently, the 2,3-dihydro-1H-inden-1-one scaffold is a key component in the development of new therapeutic agents and functional materials. mdpi.comrsc.org

Overview of the Indenone Structural Class

Indenones are a broad class of organic compounds characterized by the fusion of a benzene ring and a cyclopentenone ring. wikipedia.org This structural class can be broadly categorized based on the saturation of the five-membered ring and the position of the carbonyl group. The fully unsaturated version is known as indenone, while the saturated counterpart is 2,3-dihydro-1H-inden-1-one (1-indanone). wikipedia.orgnih.gov

A significant subclass of indenones is the arylidene indanones, which are synthesized from 1-indanone and benzaldehydes. rsc.org These compounds are considered rigid analogues of chalcones and have been extensively studied for their potential as cholinesterase inhibitors, anticancer agents, and antimalarials. rsc.org The planar structure of arylidene indanones facilitates electronic effects from substituents on the aryl ring to the carbonyl group of the indanone core. rsc.org

The versatility of the indenone scaffold allows for the introduction of various functional groups at different positions, leading to a diverse library of derivatives with a wide range of chemical and physical properties. ontosight.ai These modifications can significantly influence the biological activity of the resulting compounds. ontosight.ai

Contextual Importance of Alkoxy-Substituted Indenones

Alkoxy-substituted indenones represent an important subset of the indenone family, with the alkoxy group significantly influencing the electronic properties and biological activity of the molecule. The introduction of an alkoxy group, such as an ethoxy group, can enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.

The position of the alkoxy substituent on the indanone core is crucial in determining its effect. For instance, substitution on the benzene ring can modulate the reactivity of the carbonyl group through electronic effects. Research has shown that alkoxy-substituted indenone derivatives can exhibit a range of biological activities, including vasodilation and potential anticancer properties. usm.mybenthamdirect.com For example, a study on indanone-based chalcones revealed that an ethoxy-substituted derivative displayed vasodilation properties. usm.my Furthermore, various alkoxy-substituted indenone derivatives have been synthesized and evaluated for their potential as retinoic acid receptor α agonists and for other therapeutic applications. mdpi.comresearchgate.net The synthesis of these compounds often involves the reaction of a hydroxy-substituted indanone with an appropriate alkylating agent. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B3018275 4-Ethoxy-2,3-dihydro-1H-inden-1-one CAS No. 1260017-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTUPOKBPOXOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. While specific experimental data for 4-Ethoxy-2,3-dihydro-1H-inden-1-one is not available, the expected chemical shifts and coupling patterns can be inferred from related structures. For instance, in similar indanone-based chalcones, aromatic protons typically appear in the downfield region, while aliphatic protons of the indanone ring are observed at upfield chemical shifts. preprints.org The methylene (B1212753) protons of the ethoxy group would likely exhibit a quartet, and the methyl protons a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H 6.8 - 7.5 m -
O-CH₂ (Ethoxy) ~4.1 q ~7.0
C₃-H₂ ~3.0 t ~6.0
C₂-H₂ ~2.7 t ~6.0
CH₃ (Ethoxy) ~1.4 t ~7.0

Note: This table is based on predicted values and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For indanone derivatives, the carbonyl carbon typically resonates at a significantly downfield chemical shift, often around 193-207 ppm. preprints.orgmdpi.com The carbon atoms of the ethoxy group would be expected in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~205
Aromatic-C 115 - 155
O-CH₂ (Ethoxy) ~64
C₃ ~36
C₂ ~26
CH₃ (Ethoxy) ~15

Note: This table is based on predicted values and data from analogous compounds.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments of this compound. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom. Although specific 2D NMR data is not available, these techniques are standard in the structural confirmation of synthesized organic molecules. preprints.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For an indanone structure, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected. In similar indanone-based chalcones, this band typically appears in the range of 1673-1691 cm⁻¹. preprints.org The spectrum would also show characteristic peaks for C-H stretching of the aromatic and aliphatic portions, as well as C-O stretching from the ethoxy group.

Table 3: Predicted FT-IR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic) 3100 - 3000 Medium
C-H (Aliphatic) 3000 - 2850 Medium
C=O (Ketone) ~1700 Strong
C=C (Aromatic) 1600 - 1450 Medium-Strong
C-O (Ether) 1260 - 1000 Strong

Note: This table is based on predicted values and data from analogous compounds.

Fourier-Transform Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific FT-Raman data for this compound is unavailable, it is a valuable technique in the vibrational analysis of organic molecules, often used in conjunction with FT-IR for a more complete structural picture.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. Various ionization and separation techniques are employed to characterize this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of indanone derivatives, GC-MS is instrumental in separating the compound from a mixture and providing its mass spectrum. The electron ionization (EI) mass spectrum of a related compound, 1H-Inden-1-one, 2,3-dihydro-3,3,4,6-tetramethyl-, shows a molecular ion peak corresponding to its molecular weight, which aids in confirming its identity imrpress.com. For this compound, GC-MS analysis would be expected to show a molecular ion peak (M+) corresponding to its molecular weight of 176.22 g/mol . The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, in the analysis of various phytochemicals, GC-MS has been used to identify numerous compounds based on their retention times and mass spectra imrpress.compharmacyjournal.infoisca.me. The technique is often coupled with a library search for tentative identification of the compounds present in a sample pharmacyjournal.info.

A typical GC-MS analysis involves setting specific parameters for the gas chromatograph and mass spectrometer. For example, an initial oven temperature might be set to 70°C and then ramped up to 260°C to ensure the separation of components derpharmachemica.com. The mass spectrometer then detects the separated compounds, providing data on their molecular weight and fragmentation.

Table 1: Hypothetical GC-MS Data for this compound

ParameterValue
Retention Time (RT) Varies based on column and conditions
Molecular Ion (M+) m/z 176
Key Fragment Ions Expected fragments from loss of ethoxy and carbonyl groups

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined analytical technique that is particularly useful for compounds that are not volatile enough for GC-MS. In the context of indanone derivatives, LC-MS, especially when coupled with a high-resolution mass spectrometer like a Q Exactive Hybrid Quadrupole-Orbitrap, allows for untargeted metabolomics and the identification of a wide range of compounds scholaris.ca. The mobile phase typically consists of a gradient of solvents, such as water and acetonitrile (B52724) with a modifier like formic acid, to achieve optimal separation on a column like a Scherzo SM-C18 scholaris.ca. This technique has been successfully used to identify and characterize various compounds in complex mixtures scholaris.carsc.org. For this compound, LC-MS would provide its exact mass, aiding in its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS has been widely applied in the analysis of novel psychoactive substances and other complex organic molecules acs.orgrsc.orgscispace.com. For this compound (C₁₁H₁₂O₂), HRMS would be expected to yield a mass measurement very close to its calculated exact mass. For example, in the study of related compounds, HRMS (ESI) was used to confirm the elemental composition of newly synthesized molecules rsc.org.

Table 2: HRMS Data for a Related Indanone Derivative

CompoundCalculated Mass [M+H]⁺Found Mass [M+H]⁺
(E)-2-(thiophen-2-ylmethylene)-2,3-dihydro-1H-inden-1-one227.0631227.0628

Data adapted from a study on similar compounds, illustrating the accuracy of HRMS.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, creating an aerosol of charged droplets. This method is particularly useful for obtaining the molecular weight of the compound with minimal fragmentation. ESI-MS has been used to characterize a variety of indene (B144670) and indanone derivatives, often showing the protonated molecule [M+H]⁺ as the base peak mdpi.comnih.gov. The fragmentation patterns of lactams studied by ESI-MS/MS revealed that fragmentation occurs from the N-protonated tautomer, providing insights into their structure and reactivity nih.gov. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion at m/z 177.1223.

Table 3: Predicted ESI-MS Adducts for a Related Compound, 4-ethoxy-2,3-dihydro-1H-inden-1-amine

Adductm/z
[M+H]⁺ 178.12265
[M+Na]⁺ 200.10459
[M-H]⁻ 176.10809

Data from PubChemLite for a structurally similar compound, illustrating common adducts observed in ESI-MS. uni.lu

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π→π* transitions of the aromatic ring and the n→π* transition of the carbonyl group. The addition of a benzylidene group to the 2,3-dihydro-1H-inden-1-one core, for example, creates a conjugated π-system that enhances UV-Vis absorption properties . Theoretical studies using Density Functional Theory (DFT) can predict the UV-Vis spectra of such compounds, often showing good agreement with experimental data derpharmachemica.comresearchgate.net. For instance, the calculated UV-Vis spectrum of a related benzothiazole (B30560) derivative showed absorption peaks at 389.27 nm and 445.96 nm, corresponding to n→π* and π→π* transitions, respectively derpharmachemica.com.

Table 4: Hypothetical UV-Visible Absorption Data for this compound

Wavelength (λmax)Electronic TransitionMolar Absorptivity (ε)
~250 nmπ→π* (aromatic)-
~300 nmn→π* (carbonyl)-

Values are estimations based on the general characteristics of similar aromatic ketones.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₁H₁₂O₂), the theoretical elemental composition can be calculated and compared with experimental values obtained from a CHN elemental analyzer. In the synthesis and characterization of various indanone-based chalcones, elemental analysis was a key step in confirming the proposed structures, with the found percentages of C and H closely matching the calculated values. usm.my

Table 5: Theoretical vs. Found Elemental Analysis for a Related Indanone Derivative

ElementCalculated (%) for C₁₈H₁₆O₂Found (%)
Carbon (C) 81.7981.23
Hydrogen (H) 6.106.11

Data from a study on a similar compound, (E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one, illustrating the typical agreement between calculated and found values. usm.my

X-ray Crystallography for Solid-State Structure Determination

As of the current date, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Protein Data Bank (PDB), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined by this method, is not available in the scientific literature.

While crystallographic data exists for various derivatives of the 2,3-dihydro-1H-inden-1-one core, these structures are of molecules with different substituents and are therefore not representative of the specific compound . For a conclusive determination of the solid-state conformation and packing of this compound, a single-crystal X-ray crystallography study would need to be performed.

Such an analysis would provide precise measurements of the molecular geometry, including the planarity of the indanone ring system and the orientation of the ethoxy group. This empirical data is crucial for a complete understanding of the molecule's three-dimensional structure and intermolecular interactions in the solid state.

Mechanistic Investigations of Reactions Involving the Indenone Core

Elucidation of Cyclization Mechanisms (e.g., 1,5-Hydrogen Shifts, Metal-Vinylidene Intermediates)

The cyclization of ortho-alkynylaryl compounds is a primary strategy for constructing the indenone core. Mechanistic studies have identified key pathways involving 1,5-hydrogen shifts and the formation of metal-vinylidene intermediates.

In ruthenium-catalyzed cyclizations of 2-alkyl-1-ethynylbenzene derivatives, the proposed mechanism commences with the coordination of the ruthenium catalyst to the alkyne, forming a metal-vinylidene intermediate. organic-chemistry.orgacs.org This is followed by a crucial 1,5-hydrogen shift from an alkyl group on the benzene (B151609) ring to the vinylidene carbon. organic-chemistry.orgacs.org This step facilitates the 5-exo-dig cyclization, ultimately leading to the formation of 1-substituted-1H-indene and 1-indanone (B140024) products. acs.org The efficiency of this process is often enhanced for substrates bearing electron-rich benzene rings. acs.org

Similarly, gold(I)-catalyzed cyclizations of 2-alkynylaldehyde acetals proceed via a 1,5-hydride shift mechanism. chemrxiv.orgresearchgate.net Computational and experimental studies show that the reaction is initiated by the coordination of the Au(I) catalyst to the alkyne. chemrxiv.org The rate-determining step is a 1,5-hydride shift from the benzylic C-H bond, a process actively promoted by the presence of a cyclic acetal (B89532) group. researchgate.net This is followed by rapid cyclization and a 1,2-H shift, which are kinetically and thermodynamically favorable, leading to the indenone product after elimination. chemrxiv.org The absence of a tethered acetal can lead to a competing 1,5-methoxy migration pathway. chemrxiv.orgresearchgate.net

Key Intermediates in Ruthenium-Catalyzed Cyclization

Step Intermediate/Transition State Description
1 Ruthenium-Alkyne Complex Initial coordination of the Ru catalyst to the alkyne moiety.
2 Metal-Vinylidene Intermediate Rearrangement of the alkyne complex to form a reactive vinylidene species.
3 1,5-Hydrogen Shift Transfer of a hydrogen atom from a benzylic position to the vinylidene carbon, enabling cyclization.

| 4 | Cyclized Intermediate | Formation of the five-membered ring. |

Detailed Study of Palladium-Catalyzed Carbonylative Cyclization Mechanisms

Palladium-catalyzed carbonylative cyclization is a powerful method for synthesizing indenones and related structures from unsaturated aryl halides. acs.orgorganic-chemistry.org The mechanism for this annulation has been studied in detail and generally proceeds through a well-defined catalytic cycle. acs.orgorganic-chemistry.org

The proposed mechanistic sequence is as follows:

Reduction of Pd(II) to Pd(0): The active catalyst, Pd(0), is typically generated in situ from a Pd(II) precursor like Pd(OAc)₂. acs.orgorganic-chemistry.org

Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl halide (e.g., an ortho-iodoaryl compound), forming an arylpalladium(II) complex. acs.orgorganic-chemistry.org

CO Insertion: Carbon monoxide (CO) coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond to form a reactive acylpalladium intermediate. acs.orgorganic-chemistry.orgnih.gov This insertion is often a reversible process. nih.gov

Acylpalladation: The neighboring carbon-carbon double bond of the unsaturated side chain coordinates to the acylpalladium complex and undergoes migratory insertion, resulting in a cyclized alkylpalladium intermediate. acs.orgorganic-chemistry.org

β-Hydride Elimination and Re-addition: A reversible β-hydride elimination from the alkylpalladium intermediate forms a palladium hydride species and an exocyclic double bond. Subsequent re-addition of the palladium hydride occurs to form a more stable palladium enolate. acs.orgorganic-chemistry.org

Protonation: The palladium enolate is protonated, often by water present in the reaction mixture, to release the final indanone product and regenerate the active palladium catalyst. acs.orgorganic-chemistry.org

Mechanistic experiments using D₂O have confirmed that water serves as the proton source for the final product. organic-chemistry.org For safety and ease of handling, solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) can be employed instead of gaseous CO. bohrium.com

Optimal Conditions for Pd-Catalyzed Carbonylative Cyclization organic-chemistry.org

Parameter Condition
Catalyst 10 mol % Pd(OAc)₂
Base 2 equiv Pyridine (B92270)
Additive 1 equiv n-Bu₄NCl
CO Pressure 1 atm
Solvent DMF

| Temperature | 100 °C |

Reaction Pathways in Tandem Cycloaddition and Nazarov Reactions

Tandem, or cascade, reactions provide an efficient route to complex molecules like indanones from simple starting materials in a single operation. One such pathway involves a combination of a cycloaddition reaction and a Nazarov cyclization.

For instance, the synthesis of 2,3-disubstituted indanones can be achieved through a tandem [2+2] cycloaddition and Nazarov reaction. organic-chemistry.org This process, synergistically promoted by a combination of In(OTf)₃ and benzoic acid, couples alkynes and acetals. organic-chemistry.org The reaction likely proceeds through an initial cycloaddition to form a four-membered ring intermediate, which then rearranges and undergoes an electrocyclic ring closure characteristic of the Nazarov reaction to yield the indanone product with high diastereoselectivity. organic-chemistry.org

The Nazarov cyclization itself is a 4π-electrocyclization of a divinyl ketone or its precursor, leading to a cyclopentenone. nih.gov In tandem sequences, a catalytically generated intermediate, such as a gold-functionalized dialkenylketone, can undergo an enantioselective Nazarov cyclization to produce chiral cyclopentenone-fused structures. nih.gov

Mechanistic Insights into Migratory Insertion and Heck Reactions

A domino process that combines carbene migratory insertion with an intramolecular Heck reaction has been established for the synthesis of 2-arylidene-3-aryl-1-indanones. acs.orgnih.gov This method utilizes stable and readily available N-tosylhydrazones (as carbene precursors) and 2'-iodochalcones. acs.orgnih.gov

The proposed mechanism is initiated by the palladium-catalyzed decomposition of the N-tosylhydrazone to generate a palladium carbene species. This is followed by migratory insertion of the carbene into the aryl-palladium bond, which is formed from the oxidative addition of the palladium catalyst to the C-I bond of the 2'-iodochalcone. The resulting intermediate then undergoes a 5-exo-trig intramolecular Heck cyclization. acs.org This cyclization step, followed by β-hydride elimination, selectively delivers the final product with an E-configuration of the exocyclic double bond in excellent yields. acs.orgnih.gov The versatility of this method is enhanced by the possibility of performing it as a one-pot synthesis where the starting materials are generated in situ. acs.org

Investigation of Intramolecular Hydroacylation Mechanisms

Intramolecular hydroacylation, the addition of an aldehyde C-H bond across an alkene, is an atom-economical method for constructing indanone frameworks from ortho-alkenylbenzaldehydes. chinesechemsoc.orgchinesechemsoc.org This transformation is typically catalyzed by transition metals such as rhodium, cobalt, or nickel. chinesechemsoc.orgnih.govnih.gov

The general mechanism involves several key steps:

Oxidative Addition: The catalyst performs an oxidative addition into the aldehydic C-H bond, forming a metal-acyl-hydride intermediate.

Olefin Insertion: The tethered alkene coordinates to the metal center and inserts into the metal-hydride bond.

Reductive Elimination: The final C-C bond is formed through reductive elimination from the resulting metallacycle, yielding the indanone product and regenerating the active catalyst.

Density functional theory (DFT) studies on cobalt-catalyzed enantioselective intramolecular hydroacylation have provided deeper insights. nih.gov For the hydroacylation of alkenes to form indanones, reductive elimination is the rate-determining step, while the chirality-limiting step is an earlier hydrogen migration event. nih.gov In some systems, such as the nickel-catalyzed hydroacylation of o-allylbenzaldehyde derivatives, a stable nickel complex intermediate has been isolated, providing direct evidence for the proposed reaction pathway. nih.gov

Proposed Pathways for Regioselective Indanone Formation

Controlling regioselectivity is a significant challenge in the synthesis of substituted indanones, particularly when unsymmetrical substrates are used. nih.gov Different mechanistic pathways can be favored to selectively produce either 2-substituted or 3-substituted indanones.

A notable strategy is catalyst-controlled regiodivergent carboacylation. chinesechemsoc.orgchinesechemsoc.org By carefully selecting the transition-metal catalyst, it is possible to direct the carboacylation of alkenes with ketones to furnish either 2- or 3-substituted indanones from the same starting materials. chinesechemsoc.org The regioselectivity arises from two distinct migratory insertion pathways of the alkene into the metal-acyl bond: chinesechemsoc.org

1,2-Migratory Insertion: This pathway leads to a six-membered metallacycle. Subsequent reductive elimination furnishes the 3-substituted indanone. chinesechemsoc.org

2,1-Migratory Insertion: This alternative pathway forms a five-membered metallacycle. This intermediate then undergoes β-hydrogen elimination followed by re-insertion and reductive elimination to yield the 2-substituted indanone. chinesechemsoc.org

In palladium/norbornene (Pd/NBE) cooperative catalysis for indenone synthesis from aryl iodides, regioselectivity is completely controlled, allowing for the use of simple aryl iodides without the need for directing groups or pre-functionalized substrates. nih.govscispace.com The proposed mechanism involves the formation of an aryl-NBE-palladacycle which then reacts with an unsaturated anhydride, ultimately leading to the indenone product via a Heck-like sequence. nih.govscispace.com

Mechanistic Analysis of Copper-Catalyzed Annulation Processes

Copper-catalyzed annulation reactions provide an efficient means to construct the indanone framework, often through radical-based mechanisms. frontiersin.orgnih.gov A Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed to produce trifluoromethylated 1-indanones. frontiersin.orgnih.gov

A plausible mechanism for this transformation involves a radical cascade: frontiersin.org

Radical Generation: The Cu(II) catalyst activates Togni's reagent, which serves as both a radical initiator and a CF₃ source, to release a trifluoromethyl radical (•CF₃). frontiersin.orgnih.gov

Radical Addition: The •CF₃ radical rapidly adds to the alkyne of the 1,6-enyne substrate. frontiersin.org

Cyclization: The resulting vinyl radical undergoes a 5-exo-dig cyclization onto the tethered alkene, forming a five-membered ring and a new alkyl radical. frontiersin.orgnih.gov

Oxidation and Nucleophilic Attack: This radical intermediate is oxidized, likely by a Cu(III) species, to a carbocation, which is then trapped by a cyanide nucleophile (from TMSCN) to yield the final product. frontiersin.org

In other systems, a combination of rhodium(III) and copper(II) catalysts is used for the annulation of benzimides with internal alkynes. nih.gov This process involves sequential C-H and C-N bond cleavage and features an uncommon nucleophilic addition of a transition-metal-carbon bond to an imide moiety. nih.gov

Understanding Nucleophilic Addition and Cyclization in Indanone Chemistry

The chemical reactivity of the indanone core, a prominent structural motif in numerous organic compounds, is fundamentally governed by the interplay of its constituent functional groups: a ketone, an aromatic ring, and a five-membered carbocyclic ring. The presence of the electron-withdrawing ketone group activates the α-position for various reactions and renders the carbonyl carbon susceptible to nucleophilic attack. The aromatic ring, depending on its substitution pattern, modulates the electron density of the entire framework, thereby influencing the course and rate of chemical transformations.

In the specific case of 4-ethoxy-2,3-dihydro-1H-inden-1-one, the ethoxy group, being an electron-donating group at the para-position relative to one of the ring fusion carbons, can be expected to influence the electronic properties of the aromatic ring and, consequently, the reactivity of the indenone system. Mechanistic investigations into nucleophilic addition and cyclization reactions of the indanone core provide critical insights into the formation of a diverse array of more complex molecular architectures.

Nucleophilic Addition to the Carbonyl Group:

The carbonyl group at the 1-position of the indanone skeleton is a primary site for nucleophilic addition reactions. A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield a tertiary alcohol. The reaction of phenylmethanol with 2,3-dihydro-1H-inden-2-ol in the presence of an amine nucleophile and an oxidizing agent to form a tertiary alcohol highlights a complex transformation where the indanone moiety is formed in situ. acs.org In a related multicomponent reaction, phenylmethanols bearing electron-donating groups such as 4-methoxy and 4-ethoxy react efficiently, suggesting that the electronic nature of the substituent on the nucleophile plays a significant role. acs.org

A notable example of nucleophilic addition involves the reaction of enolates with 1,4-dehydrobenzene diradicals, which are generated from enediynes. This process leads to the formation of functionalized aromatic compounds. nih.govresearchgate.net While this reaction does not directly involve a pre-existing indanone, the underlying principle of nucleophilic attack on an aromatic system provides a basis for understanding C-C bond formation in related structures. The mechanism is believed to proceed via nucleophilic addition to the diradical species. nih.gov

Cyclization Reactions:

Cyclization reactions involving the indanone core are pivotal for the synthesis of polycyclic and heterocyclic compounds. These transformations can be initiated through various strategies, including intramolecular condensations and cycloadditions.

One of the fundamental cyclization methods to form the indanone ring itself is the Nazarov cyclization. nih.gov This acid-catalyzed electrocyclic reaction involves the conrotatory closure of a divinyl ketone to a cyclopentenyl cation, which is then trapped to form the five-membered ring of the indanone. For instance, the synthesis of 3-arylindanone analogues commences with an aldol (B89426) condensation to form an α,β-unsaturated ketone, which subsequently undergoes Nazarov cyclization upon treatment with an acid like methanesulfonic acid. nih.gov

Another important class of cyclization reactions is the intramolecular hydroacylation catalyzed by transition metals, such as nickel, which can be used to synthesize 2,3-dihydro-1H-inden-1-one derivatives. researchgate.net Furthermore, intramolecular photocycloaddition reactions of substituted 7-(alkenyloxy)-1-indanones have been shown to yield complex polycyclic structures. acs.org

The formation of highly substituted indenes can also be achieved through the chemoselective and regioselective 4π-electrocyclization of 1,3-diarylallylic cations. acs.org The presence of electron-donating substituents on the aromatic ring can significantly influence the selectivity of these cyclization reactions. acs.org

Organolithium-mediated cyclizations represent another powerful tool for constructing cyclic systems. researchgate.net For example, the Parham cyclization of ortho-lithiobenzyl chlorides with azodicarboxylate esters provides a route to 2,3-dihydro-1H-indazole-1,2-dicarboxylates. researchgate.net These examples, while not all directly involving this compound, illustrate the general principles and mechanistic pathways that govern the cyclization reactions of the broader indanone family.

The following table summarizes some of the key reaction types and their mechanistic features relevant to the indanone core.

Reaction Type Key Mechanistic Feature Example Reference
Aldol CondensationNucleophilic addition of an enolate to a carbonyl groupFormation of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives researchgate.net
Nazarov CyclizationAcid-catalyzed 4π-electrocyclic ring closure of a divinyl ketoneSynthesis of 3-arylindanone analogues nih.gov
Nucleophilic Addition to DiradicalsAttack of a nucleophile on a 1,4-dehydrobenzene diradicalSynthesis of functionalized aromatics from enediynes nih.govresearchgate.net
Intramolecular PhotocycloadditionLight-induced [2+2] cycloadditionCyclization of 7-(alkenyloxy)-1-indanones acs.org
Cationic ElectrocyclizationConrotatory cyclization of a 1,3-diarylallylic cationFormation of highly substituted 1-aryl-1H-indenes acs.org

Reactivity and Derivatization Strategies for 4 Ethoxy 2,3 Dihydro 1h Inden 1 One and Analogues

Modifications of the Ketone Functionality

The ketone group at the 1-position of 4-ethoxy-2,3-dihydro-1H-inden-1-one is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for developing new compounds with potential applications in medicinal chemistry and materials science.

Reduction to Alcohols (e.g., NaBH4 Reduction)

The carbonyl group of this compound and its analogues can be readily reduced to the corresponding alcohol. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation, converting the ketone to a secondary alcohol. vulcanchem.commasterorganicchemistry.com This reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. numberanalytics.com The hydride from NaBH4 attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the alcohol. numberanalytics.comlibretexts.org

This reduction is a fundamental step in the synthesis of various biologically active molecules. For instance, the reduction of 6-nitro-2,3-dihydro-1H-inden-1-one using NaBH4 in a methanol/THF solvent mixture yields 6-nitro-2,3-dihydro-1H-inden-1-ol. mdpi.comnih.gov This intermediate is crucial for the synthesis of a series of indene (B144670) derivatives designed as retinoic acid receptor α (RARα) agonists. mdpi.comnih.gov

Table 1: Reduction of Indenone Derivatives

Starting Material Reducing Agent Product Reference
This compound NaBH4 4-Ethoxy-2,3-dihydro-1H-inden-1-ol vulcanchem.com

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically in the presence of a weak base as a catalyst. wikipedia.orgsigmaaldrich.com This reaction, a modification of the aldol (B89426) condensation, results in the formation of an α,β-unsaturated product after a dehydration step. wikipedia.orgsci-hub.se

In the context of this compound analogues, such as 2,3-dihydro-5,6-dimethoxyinden-1-one, Knoevenagel condensation with various aldehydes leads to the formation of 2-benzylidene derivatives. derpharmachemica.com For example, reaction with 4-chlorobenzaldehyde (B46862) yields 2-(4-chlorobenzylidene)-2,3-dihydro-5,6-dimethoxyinden-1-one. derpharmachemica.com These types of reactions are instrumental in synthesizing compounds with potential applications in medicinal chemistry. derpharmachemica.comnih.gov

Formation of Hydrazone and Oxime Derivatives

The ketone functionality of indanones can be derivatized through condensation with hydrazine (B178648) or hydroxylamine (B1172632) to form hydrazones and oximes, respectively. nih.govbenthamopen.com

Hydrazones are synthesized by the condensation of a ketone with a hydrazine derivative. nih.govbenthamopen.com This reaction is a key step in the synthesis of various heterocyclic compounds with a wide range of biological activities. benthamopen.com

Oximes are formed by the reaction of a ketone with hydroxylamine or its salt. nih.govresearchgate.net This modification introduces a new pharmacophoric feature, as the oxime group contains both hydrogen bond donors and acceptors, potentially altering the biological activity compared to the parent ketone. nih.gov The formation of an oxime from a ketone like 1-indanone (B140024) can result in both (E) and (Z) isomers. orgsyn.org Oxime derivatives of indanones have been investigated for their potential as kinase inhibitors. nih.govchemicalbook.comsigmaaldrich.com

Derivatization via Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with a ketone or aldehyde. juniperpublishers.comjocpr.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. juniperpublishers.com

While direct Schiff base formation with this compound is less commonly reported, the amino analogue, 4-ethoxy-2,3-dihydro-1H-inden-1-amine, readily undergoes this reaction. uni.lubldpharm.com More broadly, Schiff bases derived from aminoindanes, such as 4- and 5-aminoindane, have been synthesized by reaction with various substituted benzaldehydes. researchgate.net These Schiff bases can be further reduced, for example with NaBH4, to yield the corresponding secondary amines. researchgate.net Such derivatives have been explored for their antioxidant, antibacterial, and antifungal properties. researchgate.net The synthesis of Schiff base ligands from precursors like 3-ethoxy-2-hydroxy benzaldehyde (B42025) with various amines has also been reported. rsc.org

Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. khanacademy.orglibretexts.org The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. masterorganicchemistry.com

A relevant example is the nitration of 2,3-dihydro-1H-inden-1-one. nih.gov Treatment with potassium nitrate (B79036) in concentrated sulfuric acid leads to the formation of 6-nitro-2,3-dihydro-1H-inden-1-one. nih.gov This indicates that substitution occurs at the 6-position, which is para to the deactivating carbonyl group and meta to the activating group if one were present at the 4-position. The directing effects of substituents are crucial in predicting the outcome of EAS reactions on substituted indanones. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The indanone scaffold, including derivatives like this compound, can be functionalized through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. To participate in these reactions, the aromatic ring of the indanone must typically be pre-functionalized with a leaving group, such as a halide (Br, I) or a triflate.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a particularly powerful tool. researchgate.netnih.gov For instance, the coupling of 5-bromo-1-indanone (B130187) with various arylboronic acids has been shown to proceed in excellent yields (91-97%) using a Pd(PPh₃)₄ catalyst. researchgate.net This demonstrates that the indanone core is robust under these conditions. A similar strategy could be applied to a halogenated derivative of this compound to introduce diverse aryl or vinyl substituents at the 5, 6, or 7-positions of the aromatic ring.

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle starting with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. researchgate.net

Beyond palladium, other transition metals like nickel and iron have emerged as viable catalysts for cross-coupling reactions, often offering advantages in terms of cost and sustainability. researchgate.netgoogle.com Nickel-catalyzed Suzuki-Miyaura couplings can effectively create biaryls from aldehydes and organoboron reagents. d-nb.info Iron-catalyzed reactions are particularly attractive due to iron's low toxicity and cost. google.com These alternative methods expand the synthetic chemist's toolkit for modifying the this compound scaffold.

Table 1: Examples of Suzuki-Miyaura Coupling with a 1-Indanone Substrate This table presents data for the analogous compound 5-bromo-1-indanone to illustrate the reaction's applicability.

Arylboronic Acid PartnerCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄2M K₂CO₃Toluene5-Phenyl-1-indanone97
4-Ethylphenylboronic acidPd(PPh₃)₄2M K₂CO₃Toluene5-(4-Ethylphenyl)-1-indanone95
4-Methoxyphenylboronic acidPd(PPh₃)₄2M K₂CO₃Toluene5-(4-Methoxyphenyl)-1-indanone91
4-(Methylthio)phenylboronic acidPd(PPh₃)₄2M K₂CO₃Toluene5-(4-(Methylthio)phenyl)-1-indanone93
Data sourced from ResearchGate. researchgate.net

Bioisosteric Replacement Strategies

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing drug-like properties, such as potency, selectivity, pharmacokinetics, and toxicity, by substituting one functional group or substructure with another that has similar physical or chemical properties. The indanone scaffold is a common pharmacophore found in various biologically active compounds, and its derivatives are frequently subjected to such modifications. rsc.orgrsc.orgencyclopedia.pub

For analogs of this compound, bioisosteric replacements can be envisioned at several positions:

The Indanone Core: The entire indanone ring system can be replaced by other cyclic structures. For example, structure-activity relationship (SAR) studies have shown that replacing the indanone ring with a tetrahydrobenzothiophene ring can result in compounds with good biological activity. nih.gov Aurone scaffolds, which are also structurally related, are often explored in parallel with indanones in drug discovery programs. acs.orga-z.lu

The Carbonyl Group: The ketone can be replaced with other functional groups, such as oximes or hydrazones, to explore different hydrogen bonding patterns and steric interactions with a biological target.

The Ethoxy Group: The 4-ethoxy group can be swapped with a variety of other substituents to probe the effects of electronics and sterics. Common replacements include methoxy, hydroxyl, or alkyl groups. rsc.org Non-classical bioisosteres, such as a pyrrolidinyl group, have also been successfully used to replace alkoxy groups in related scaffolds, sometimes leading to similar potency. rsc.orgrsc.org

These strategies, often guided by computational modeling and SAR, are crucial for fine-tuning the biological activity of lead compounds based on the this compound scaffold. rsc.org

Transformations of the Dihydrocyclopentanone Ring

The five-membered saturated ring of the indanone core is amenable to various chemical transformations that allow for further structural diversification.

Dehydrogenation to Indenones

The 2,3-dihydro-1H-inden-1-one core can be oxidized to the corresponding α,β-unsaturated ketone, known as an indenone. This transformation introduces a reactive double bond into the five-membered ring, creating a rigid, planar system and a new site for chemical modification. researchgate.net Indenones are valuable synthetic intermediates and are themselves found in some natural products and pharmacologically active molecules. encyclopedia.pubresearchgate.net

Various oxidizing agents can be employed for this dehydrogenation. While specific methods for this compound are not detailed in the provided context, general methods for the oxidation of similar cyclic ketones are applicable. For example, the oxidation of a related 3-hydroxy-2,3-dihydro-1H-inden-1-one to indane-1,3-dione can be achieved in high yield using Jones' reagent or o-iodoxybenzoic acid (IBX). encyclopedia.pubnih.gov Catalytic methods involving transition metals are also commonly used for dehydrogenation reactions. The resulting 4-ethoxy-1H-inden-1-one serves as a Michael acceptor, opening up further synthetic possibilities.

Enolate Alkylation and Alpha-Substituted Indanone Synthesis

The carbon atom alpha to the carbonyl group (C2) in this compound is acidic and can be deprotonated by a strong base to form a nucleophilic enolate ion. libretexts.orgmasterorganicchemistry.com This enolate is a key intermediate for forming a new carbon-carbon bond at the α-position through an SN2 reaction with an alkyl halide, a process known as alkylation. openstax.org

The choice of base and reaction conditions is crucial. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure rapid and complete conversion to the enolate, which can then be trapped by an electrophile. libretexts.orgnih.gov The reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides over secondary halides, while tertiary halides are unreactive. openstax.org

This method provides a direct route to a wide array of 2-substituted indanones, which are valuable precursors for many biologically active compounds. nih.gov For instance, the malonic ester synthesis and the acetoacetic ester synthesis are classic named reactions that utilize the alkylation of enolates to build molecular complexity. openstax.org

Table 2: General Conditions for Enolate Alkylation

StepReagents & ConditionsPurpose
1. Enolate FormationStrong base (e.g., LDA, NaH), Aprotic solvent (e.g., THF), Low temperature (e.g., -78 °C)Deprotonation at the α-carbon (C2) to form the nucleophilic enolate.
2. AlkylationAlkyl halide (R-X, where R is methyl, primary, or secondary), -78 °C to room temperatureSN2 attack by the enolate on the electrophilic alkyl halide to form a new C-C bond.
Based on general principles of enolate chemistry. libretexts.orgmasterorganicchemistry.comopenstax.org

Ring-Opening and Rearrangement Pathways

The strained five-membered ring of the indanone skeleton can undergo ring-opening or rearrangement reactions under certain conditions, leading to different carbocyclic or heterocyclic frameworks.

One potential pathway involves a retro-aldol reaction. If a hydroxyl group is present at the β-position (C3), base treatment can induce ring opening. stackexchange.com For this compound itself, ring expansion is a more likely rearrangement. Rhodium-catalyzed insertion of ethylene (B1197577) into the C1-C2 bond of 1-indanones has been reported to produce benzocycloheptenone skeletons, demonstrating a formal two-carbon ring expansion. nih.gov

Another relevant transformation is the Cloke-Wilson rearrangement, which is the ring expansion of cyclopropyl (B3062369) ketones into dihydrofurans. rsc.orgresearchgate.net While not directly applicable to the indanone itself, if a cyclopropyl group were appended to the ketone, this type of rearrangement could be a potential pathway to access novel fused ring systems.

Acid-catalyzed rearrangements are also possible. For instance, treatment of indanone derivatives containing an allylic-benzylic tertiary alcohol moiety with p-toluenesulfonic acid (p-TSA) can lead to the formation of fluorenones via a formal homo-Nazarov-type cyclization. nih.gov These examples highlight the potential for the indanone core to serve as a template for constructing more complex polycyclic structures.

Reactivity of the Ethoxy Group

The ethoxy group in this compound is an aryl alkyl ether. The most characteristic reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Ethers are generally unreactive, which makes this cleavage reaction a key functional group transformation. libretexts.org

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the poor leaving group (alkoxide) into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com Following protonation, a nucleophile (the halide ion, Br⁻ or I⁻) attacks one of the adjacent carbon atoms.

In the case of an aryl alkyl ether like this compound, the cleavage occurs via an SN2 mechanism. The halide nucleophile will exclusively attack the less sterically hindered ethyl group, displacing the phenol (B47542) as the leaving group. libretexts.org Attack on the aromatic carbon does not occur due to the high energy of displacing a nucleophile from an sp²-hybridized carbon.

Therefore, treatment of this compound with excess HI or HBr will yield 4-hydroxy-2,3-dihydro-1H-inden-1-one and the corresponding ethyl halide (iodoethane or bromoethane). libretexts.orgvaia.com This reaction provides a straightforward method for converting the ethoxy derivative into the corresponding phenol, which can then be used for further functionalization.

Table 3: Predicted Products of Ether Cleavage

ReactantReagentMechanismProducts
This compoundHBr (conc.)SN24-Hydroxy-2,3-dihydro-1H-inden-1-one + Bromoethane
This compoundHI (conc.)SN24-Hydroxy-2,3-dihydro-1H-inden-1-one + Iodoethane
Based on general principles of ether cleavage. chemistrysteps.comlibretexts.org

Computational and Theoretical Studies on Indenone Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of indenone derivatives. nih.govresearchgate.netresearchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of atoms. For indenone derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p) are commonly employed to find the optimized molecular geometry. researchgate.netresearchgate.netmdpi.com

Conformational analysis is particularly important for flexible molecules. In the case of substituted indenones, different spatial orientations (conformations) of the substituent groups can exist. For instance, studies on hydroxy-1-indanones have shown that the position of the hydroxyl group significantly influences the conformational stability. mdpi.com For 6-hydroxy-1-indanone, two stable conformers related to the orientation of the hydroxyl group were identified, whereas 7-hydroxy-1-indanone (B1662038) has only one stable conformer due to the formation of a strong intramolecular hydrogen bond. mdpi.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecular shape. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for an Indanone Derivative (7-hydroxy-1-indanone) Data conceptualized from findings on related structures. mdpi.com (Note: This table is illustrative, based on published data for a closely related indenone derivative, as specific data for 4-Ethoxy-2,3-dihydro-1H-inden-1-one was not available in the cited literature.)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.22C-C-C (ring)108.5 - 123.1
C-C (aromatic)1.39 - 1.41O-C-C121.0
C-C (aliphatic)1.51 - 1.55H-O-C109.3
O-H0.97

This interactive table is based on data for 7-hydroxy-1-indanone optimized at the B3LYP/6-31G(d) level of theory.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.netdergipark.org.tr

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In indenone derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is centered on the electron-deficient indenone core, particularly the carbonyl group. researchgate.netdergipark.org.tr This distribution facilitates intramolecular charge transfer from the donor (aromatic part) to the acceptor (carbonyl part). rsc.org The energies of these orbitals are calculated using DFT, and they help in understanding the electron-donating and electron-accepting capabilities of the molecule. researchgate.netjocpr.com

Table 2: Frontier Molecular Orbital Energies for a Representative Indenone Derivative Data conceptualized from findings on related structures. researchgate.netdergipark.org.tr (Note: This table is illustrative, based on published data for related indenone derivatives.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
Energy Gap (ΔE)4.4

This interactive table presents typical energy values for frontier orbitals of an indenone derivative, which are key indicators of electronic behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic excitation energies and simulate UV-Visible absorption spectra. mdpi.comresearchgate.net This method allows for a direct comparison between theoretical calculations and experimental spectroscopic data. tandfonline.comnih.gov

For indenone derivatives, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which corresponds to electronic transitions, typically of the π-π* type. nih.gov The calculations also provide the oscillator strength, a measure of the transition's intensity. mdpi.com Studies have shown that TD-DFT calculations using functionals like B3LYP or PBE0 can accurately reproduce experimental UV-Vis spectra, confirming the nature of the electronic transitions within the molecule. researchgate.netpsu.edu The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which often improves the accuracy of the predicted spectra. mdpi.comnih.gov

Analysis of Intermolecular Interactions

In the solid state, molecules are arranged in a crystal lattice, and their packing is determined by a network of intermolecular interactions. Understanding these interactions is vital for crystal engineering and predicting material properties.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.neteurjchem.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Indenone Derivative Data conceptualized from findings on related structures. researchgate.netresearchgate.net (Note: This table is illustrative, based on published data for related indenone derivatives.)

Contact TypePercentage Contribution
H···H~55%
C···H / H···C~28%
O···H / H···O~14%
C···C (π···π)~2%
Other~1%

This interactive table summarizes the relative contributions of different intermolecular contacts to the crystal packing of a typical indenone derivative.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a key role in determining molecular conformation and crystal packing. nih.govmdpi.com In indenone derivatives containing hydrogen bond donors (like -OH or -NH groups) and acceptors (like the carbonyl oxygen), these interactions are often dominant. researchgate.netresearchgate.net

Crystal structure determination, often complemented by computational studies, allows for a detailed analysis of the hydrogen bonding network. nih.govresearchgate.net This includes identifying the atoms involved, measuring bond lengths and angles, and understanding the resulting motifs (e.g., chains, dimers, or complex 3D networks). nih.govmdpi.com For example, in the crystal structure of 7-hydroxy-1-indanone, a strong intramolecular hydrogen bond is observed, which significantly influences its molecular conformation and stability compared to its isomers. mdpi.com In other cases, intermolecular hydrogen bonds, such as O-H···O or N-H···O, link molecules together, forming robust supramolecular architectures. researchgate.netresearchgate.net

Advanced Quantum Chemical Parameters

Advanced quantum chemical parameters derived from computational calculations are crucial for a deep understanding of molecular behavior. These parameters go beyond simple energy calculations to describe electron distribution, charge transfer, and reactivity. For indenone derivatives, these calculations help in elucidating their stability, electronic properties, and potential for chemical transformations. researchgate.netdergipark.org.tr

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dejuniperpublishers.com This approach provides a detailed picture of the electron density distribution within a molecule. It is particularly useful for analyzing hyperconjugative interactions, which are stabilizing effects arising from the interaction of occupied (donor) and unoccupied (acceptor) orbitals. taylorandfrancis.commdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com

In studies of substituted indanones, NBO analysis reveals significant charge delocalization and intramolecular charge transfer (ICT) phenomena that contribute to the molecule's stability. researchgate.netresearchgate.net For a molecule like this compound, key interactions would involve the lone pairs on the oxygen atoms of the ethoxy and carbonyl groups acting as donors, and the anti-bonding orbitals (σ* or π*) of the aromatic ring and carbonyl group acting as acceptors. These interactions are fundamental to understanding the electronic character of the molecule. nih.govresearchgate.net

The stabilization energies associated with these donor-acceptor interactions can be calculated to identify the most significant intramolecular electronic effects. For instance, the interaction between a lone pair on the ethoxy oxygen and an adjacent anti-bonding orbital in the benzene (B151609) ring would indicate the extent of electron donation from the substituent to the ring.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for Key Donor-Acceptor NBO Interactions in a Model Indenone Derivative. (Note: This table is a representative example based on typical values found in computational studies of related aromatic ketones and ethers. It does not represent experimentally determined values for this compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O-carbonyl)π* (C-aromatic - C-aromatic)~ 2.5n → π
LP (O-ethoxy)π (C-aromatic - C-aromatic)~ 20.8n → π
π (C-aromatic - C-aromatic)π (C=O)~ 15.5π → π
σ (C-aromatic - C-aromatic)π (C=O)~ 4.2σ → π*

Data is hypothetical and for illustrative purposes.

The Fukui function, ƒ(r), is a concept within Density Functional Theory that helps predict the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a specific point when an electron is added to or removed from the system. scm.com This allows for the identification of sites susceptible to electrophilic attack (where it is most favorable to remove an electron) and nucleophilic attack (where it is most favorable to add an electron). nih.govmdpi.com

The condensed Fukui functions are calculated for each atom in the molecule and are used to pinpoint local reactivity. aablocks.com

ƒk+ : For nucleophilic attack (predicts where an electron will be added). A higher value indicates a more reactive site for a nucleophile.

ƒk- : For electrophilic attack (predicts where an electron will be removed). A higher value indicates a more reactive site for an electrophile.

ƒk0 : For radical attack.

In the context of this compound, Fukui analysis would predict that the carbonyl oxygen is a likely site for electrophilic attack (due to its high electron density), while the carbonyl carbon and certain positions on the aromatic ring would be susceptible to nucleophilic attack. ymerdigital.comresearchgate.net The ethoxy group, being electron-donating, would activate the aromatic ring, influencing the preferred sites for electrophilic substitution.

Table 2: Representative Condensed Fukui Function Values for Selected Atoms in a Model Indenone Derivative. (Note: This table is a representative example based on typical values found in computational studies of related aromatic ketones. It does not represent experimentally determined values for this compound.)

Atomƒk+ (Nucleophilic Attack)ƒk- (Electrophilic Attack)Dual Descriptor (Δƒ)Predicted Reactivity
C (carbonyl)0.1850.0450.140Nucleophilic
O (carbonyl)0.0500.210-0.160Electrophilic
C4 (ethoxy-substituted)0.0300.090-0.060Electrophilic
C5 (aromatic)0.0950.0550.040Nucleophilic
C7 (aromatic)0.1100.0600.050Nucleophilic

Data is hypothetical and for illustrative purposes. The dual descriptor Δƒ = ƒk+ - ƒk-; a positive value indicates a site for nucleophilic attack, while a negative value indicates a site for electrophilic attack. aablocks.com

This analysis provides a quantitative basis for predicting the regioselectivity of reactions involving indenone derivatives, guiding synthetic strategies. researchgate.net

Applications As Synthetic Intermediates in Complex Organic Synthesis

Building Blocks for Polycyclic and Fused-Ring Systems

The indanone framework is a common motif in numerous natural products and pharmaceutically active compounds. semanticscholar.orgnih.gov The reactivity of the 1-indanone (B140024) core, including in derivatives like 4-ethoxy-2,3-dihydro-1H-inden-1-one, allows for its use in annulation reactions to create more complex fused- and spirocyclic systems. semanticscholar.org These reactions can lead to the formation of various carbocyclic and heterocyclic skeletons. semanticscholar.org For instance, 1-indanones can undergo ring expansion via the insertion of ethylene (B1197577) to produce fused seven-membered carbocycles. semanticscholar.org Furthermore, they can be utilized in multicomponent reactions to generate fused pyridine (B92270) rings, as seen in the synthesis of indenopyridines. semanticscholar.org The synthesis of polycyclic aromatic hydrocarbons and heteroaromatics can also be achieved through the electrophilic cyclization of precursors derived from indanone-like structures. nih.gov

Precursors for Conformationally Constrained Analogues

The rigid bicyclic structure of this compound makes it an excellent starting material for the synthesis of conformationally constrained analogues of biologically active molecules. This conformational restriction can lead to enhanced selectivity and potency of drug candidates. researchgate.net For example, the indanone scaffold has been used to create rigid analogues of chalcones, which are known for a variety of biological activities. rsc.org These arylidene indanones, synthesized from 1-indanones, possess a more planar and rigid structure compared to their open-chain chalcone (B49325) cousins. rsc.org This rigidity is a key factor in their application as inhibitors of various enzymes. rsc.orgresearchgate.net The development of tetrahydroisoquinoline ligands with conformationally restricted side chains, derived from indanone precursors, has led to the discovery of selective estrogen receptor modulators. researchgate.net

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The 1-indanone skeleton is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. nih.govbeilstein-journals.orgmdpi.comliv.ac.uk Derivatives of 1-indanone are investigated for a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties. nih.gov

Synthesis of Donepezil and Analogues

One of the most significant applications of indanone derivatives is in the synthesis of Donepezil, a key medication used for the treatment of Alzheimer's disease. nih.govmdpi.comresearchgate.net The synthesis often involves the aldol (B89426) condensation of a substituted 1-indanone, such as a dimethoxy-1-indanone, with a suitable aldehyde. nih.gov The resulting unsaturated precursor is then typically hydrogenated to yield Donepezil. researchgate.netnih.gov

The versatility of the indanone core has also enabled the synthesis of a wide array of Donepezil analogues with the aim of improving efficacy and exploring structure-activity relationships. researchgate.netekb.egtandfonline.comnih.gov These analogues often retain the indanone moiety while modifying other parts of the molecule, such as introducing different substituents on the indanone ring or altering the linker to the piperidine (B6355638) group. researchgate.nettandfonline.comtandfonline.com For example, hybrids of chalcones and Donepezil have been synthesized, linking the two scaffolds to create multi-target-directed ligands. mdpi.com

Precursor/IntermediateTarget Compound ClassKey Reaction Type
5,6-Dimethoxy-1-indanoneDonepezilAldol Condensation
5,6-Dimethoxy-1-indanoneDonepezil AnaloguesCondensation/Modification
4-Hydroxy-1-indanone (B1297909)Chalcone-Donepezil HybridsCondensation/Protection/Coupling
5,6-Dimethoxy-1-indanone1H-indene-2-carboxamidesMulti-step synthesis/Amide coupling

Precursors for Anti-Inflammatory Agents

The indanone scaffold has been explored for the development of novel anti-inflammatory agents. nih.gov Research has shown that certain 2-benzylidene-1-indanone (B110557) derivatives can effectively inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The synthesis of these compounds typically involves an Aldol condensation between a substituted 1-indanone and a benzaldehyde (B42025). nih.gov The structural similarity of arylidene indanones to chalcones, which are also known for their anti-inflammatory properties, has driven interest in this area. nih.govontosight.ai The rigid, planar structure of the arylidene indanone is believed to contribute to its biological activity. rsc.org

Utility in the Construction of Functional Organic Materials

Beyond its use in medicinal chemistry, the 1-indanone structure is a building block for functional organic materials. sigmaaldrich.com The fused ring system and potential for extensive π-conjugation make it suitable for applications in organic electronics. For example, 1-indanone has been used to synthesize light-emitting organic semiconductors for use in organic light-emitting diodes (OLEDs). sigmaaldrich.com Furthermore, indanone derivatives can be incorporated into larger, complex structures such as spiro-conjugated molecules, which have been investigated for their optical and electrochemical properties. acs.org The ability to functionalize the indanone core allows for the tuning of the electronic properties of the resulting materials.

Future Research Directions and Challenges in Indenone Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The pursuit of synthetic efficiency and atom economy is a central theme in modern organic chemistry, and the synthesis of indenones is no exception. Traditional methods for preparing 1-indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides, often require harsh conditions and generate significant waste. nih.gov Direct dehydrative cyclization of 3-arylpropionic acids is a more environmentally benign approach as it produces water as the only byproduct. nih.gov However, these reactions can be challenging, often requiring high temperatures and long reaction times. nih.govresearchgate.net

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, metal triflates have been shown to catalyze the microwave-assisted intramolecular Friedel-Crafts acylation, allowing for good yields and the potential for catalyst recovery and reuse. beilstein-journals.orgnih.gov Radical cascade reactions also present an atom-economical and operationally simple route to functionalized 1-indenones, often avoiding the need for noble metal catalysts. rhhz.net These radical processes can be initiated by various radical precursors and proceed in a one-pot cascade manner. rhhz.net

A significant challenge lies in the development of protocols that are not only efficient but also applicable to a wide range of substrates, including those with sensitive functional groups. The concept of atom economy, which maximizes the incorporation of all starting materials into the final product, remains a key driver for innovation. beilstein-journals.org Future research will likely focus on the discovery of novel catalysts and reaction conditions that enable the synthesis of complex indenones, such as 4-Ethoxy-2,3-dihydro-1H-inden-1-one, with minimal waste and high efficiency.

Expansion of Substrate Scope and Functional Group Tolerance

A major goal in synthetic chemistry is the development of reactions that are tolerant of a wide array of functional groups, thereby minimizing the need for protecting group strategies. In the context of indenone synthesis, expanding the substrate scope is crucial for accessing a diverse range of structurally complex molecules.

Transition metal-catalyzed methods have shown considerable promise in this area. For example, palladium-catalyzed carbocyclization of C-H bonds demonstrates high efficiency and good functional group tolerance, allowing for the synthesis of various indenones. rsc.org These reactions can accommodate both electron-rich and electron-deficient aromatic diaryl alkynes, tolerating a range of substituents such as methyl, fluoro, chloro, methoxy, and trifluoromethyl groups. rsc.org Similarly, rhodium(III)-catalyzed C-H functionalization of sulfoxonium ylides with 1,3-diynes provides access to alkynated indenone derivatives under mild conditions with a broad substrate scope. nih.govacs.org

Despite these advances, challenges remain in accommodating highly functionalized or sterically hindered substrates. Future efforts will likely focus on the design of more robust catalytic systems that can tolerate a wider variety of functional groups, enabling the synthesis of complex indenone targets with greater ease and efficiency. The ability to incorporate diverse functionalities is essential for the development of new pharmaceutical agents and materials.

Achievement of Enhanced Regioselectivity and Enantioselectivity

Several strategies have been developed to address the issue of regioselectivity. For instance, nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes have been shown to produce indenones with excellent regioselectivities. rsc.org The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome of alkyne migratory insertion. acs.orgacs.org In some cases, the electronic properties of the migrating aryl ligands can exert a substantial influence over regioselectivity. acs.org

The enantioselective synthesis of chiral indenones is another critical area of research. The development of catalytic asymmetric methods for the synthesis of spirobiindanones, for example, has been achieved through the use of chiral ammonium (B1175870) counterions to direct the acylation of an in situ generated ketone enolate. d-nb.info This approach provides a highly enantioselective route to axially chiral spirobiindanediones. d-nb.info Future research will undoubtedly focus on the development of new chiral catalysts and methodologies to achieve even higher levels of regio- and enantiocontrol in indenone synthesis, enabling the preparation of enantiomerically pure compounds for biological evaluation. beilstein-journals.orgresearchgate.net

Exploration of Novel Catalytic Systems and Reaction Media

The discovery and development of novel catalytic systems and reaction media are essential for advancing the field of indenone synthesis. While palladium and rhodium catalysts have been extensively studied, there is a growing interest in exploring the catalytic potential of other transition metals such as cobalt, nickel, and iron. bohrium.com Each metal can offer unique reactivity and selectivity profiles. For example, cobalt(III)-catalyzed C-H activation of benzoate (B1203000) esters provides an efficient route to indenones. rsc.org

The use of non-conventional reaction media is also a promising avenue for improving the sustainability and efficiency of indenone synthesis. nih.gov Microwave irradiation and high-intensity ultrasound have been successfully employed to accelerate intramolecular Friedel-Crafts acylations. nih.gov The use of "green" solvents, such as 4-methyltetrahydropyran (4-MeTHP), in reactions like the Nazarov cyclization can make the process more sustainable by avoiding harmful solvents and simplifying work-up procedures. preprints.org

Future research in this area will likely involve the exploration of a wider range of transition metal catalysts, including earth-abundant metals, as well as the development of novel organocatalytic systems. scielo.org.za The investigation of new reaction media, such as ionic liquids and deep eutectic solvents, could also lead to significant improvements in reaction efficiency and environmental impact. beilstein-journals.orgnih.gov

Integration of Advanced Green Chemistry Principles into Indanone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. In the context of indanone synthesis, this translates to a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Several approaches align with these principles. The use of catalytic rather than stoichiometric reagents is a fundamental tenet of green chemistry. beilstein-journals.orgnih.gov Metal-free synthetic methods, such as those utilizing L-proline as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde, offer a greener pathway to indanone scaffolds. rsc.org The development of one-pot reactions and tandem or cascade processes also contributes to green chemistry by reducing the number of synthetic steps and purification procedures. rhhz.net

The use of non-conventional energy sources like microwaves and ultrasound can significantly reduce reaction times and energy consumption. nih.gov Furthermore, the development of synthetic routes that utilize renewable starting materials and environmentally benign solvents is a key goal. preprints.org Future research will continue to integrate green chemistry principles more deeply into the design of synthetic routes for indanones, aiming for processes that are not only efficient and selective but also sustainable and environmentally responsible. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. In indenone chemistry, many of the transformations, particularly those involving transition metal catalysis and radical cascades, are mechanistically complex.

Computational studies, such as density functional theory (DFT), have become invaluable tools for elucidating reaction pathways and understanding the origins of selectivity. nih.govchemrxiv.org For example, DFT studies have provided insights into the Au(I)-catalyzed cyclization of alkynylaldehydes to form indenones, revealing the importance of a 1,5-H shift as the rate-determining step. nih.govresearchgate.net Experimental mechanistic investigations, such as the characterization of key intermediates by ESI-HRMS, also play a vital role in supporting proposed catalytic cycles. nih.govacs.org

A deeper mechanistic understanding can lead to the optimization of existing methods and the discovery of entirely new reactions. For instance, understanding the factors that control the regioselectivity of alkyne insertion can guide the design of catalysts that favor the desired product. acs.orgacs.org Future research will likely involve a combination of experimental and computational approaches to unravel the intricate details of complex indenone-forming reactions, leading to more predictable and efficient synthetic strategies. rsc.orgbohrium.com

Innovation in Derivatization Strategies for Structural Diversity

The ability to easily derivatize the indenone core is essential for creating libraries of compounds for biological screening and for the synthesis of complex natural products. Innovation in derivatization strategies allows for the rapid generation of structural diversity from a common intermediate.

Various positions on the indenone scaffold can be targeted for modification. For example, the carbonyl group can be reduced or converted to other functional groups. The aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. The methylene (B1212753) group adjacent to the carbonyl can also be a site for derivatization.

Recent research has focused on developing new methods for the late-stage functionalization of indenones. For instance, radical-promoted reactions of 2-alkynyl biaryls with sodium sulfinates under electrochemical conditions can lead to spiro(indenyl)cyclohexadienones. researchgate.net The development of divergent synthetic strategies, where a common intermediate can be transformed into a variety of structurally diverse products, is also a powerful approach. researchgate.net Future research will continue to explore new and innovative ways to derivatize the indenone scaffold, providing access to a wider range of complex and biologically active molecules. nih.govmdpi.com

Q & A

What are the standard synthetic routes for 4-Ethoxy-2,3-dihydro-1H-inden-1-one and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or multistep coupling reactions to introduce the ethoxy group and stabilize the indanone core. For example:

  • Intermediate functionalization : Derivatives like 7H-pyrrolo[2,3-d]pyrimidine analogs are synthesized via nucleophilic substitution, starting from halogenated indanones and coupling with heterocyclic amines under Pd-catalyzed conditions .
  • Ring-enlargement reactions : Reactions with α-halo ketones (e.g., 2-bromo-2,3-dihydro-1H-inden-1-one) can yield spirocyclic structures, utilizing N-heterocyclic carbenes as catalysts .
    Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or HPLC to isolate intermediates.

What safety protocols are recommended when handling this compound?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate halogenated byproducts (e.g., brominated intermediates) and dispose via certified hazardous waste services to avoid environmental contamination .
  • Exposure Mitigation : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential reactivity .

How can structural ambiguities in derivatives be resolved using crystallography?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography : Employ the SHELX suite (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in derivatives. For example, (E)-5,6-dimethoxy-2-(pyridin-4-ylmethylene) derivatives were structurally validated using monoclinic (P21/c) crystal systems with β angles of 123.4°, confirming planar geometry .
  • Data Interpretation : Analyze anisotropic displacement parameters to distinguish between static disorder and dynamic motion in the indanone ring .

How to design bioactivity assays for anticancer derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Target Selection : Focus on kinases like Focal Adhesion Kinase (FAK) . Derivatives such as 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy) analogs are screened via:
    • In vitro kinase assays : Measure IC50 values using ADP-Glo™ kits.
    • Cell viability assays : Test against ovarian cancer lines (e.g., SKOV-3) with cisplatin as a positive control .
  • Selectivity Profiling : Cross-test against off-target kinases (e.g., JAK2) to assess specificity .

How to analyze reaction mechanisms in ring-enlargement reactions involving this compound?

Level: Advanced
Methodological Answer:

  • Mechanistic Probes : Use deuterium labeling or halogen abstraction studies. For example, reactions with 2-bromo-2,3-dihydro-1H-inden-1-one follow an E1cb mechanism , where N-heterocyclic carbenes abstract Br⁺, leading to spirocyclic cinnoline formation .
  • Kinetic Isotope Effects (KIE) : Compare rates of Br⁻ vs. Cl⁻ elimination to confirm the rate-determining step.

What computational methods predict the electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model ground-state geometries and HOMO-LUMO gaps. For fluoro-substituted analogs (e.g., 5,6-difluoro derivatives), electron-withdrawing effects reduce the HOMO energy by ~1.2 eV, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict aggregation behavior .

What purification techniques yield high-purity samples for pharmacological studies?

Level: Basic
Methodological Answer:

  • Recrystallization : Use ethyl acetate/hexane (3:1) for indanone derivatives. Monitor purity via HPLC (C18 column, 70:30 MeOH/H2O).
  • Flash Chromatography : For halogenated analogs (e.g., 5-bromo derivatives), employ silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) .

How to address contradictions in spectroscopic data during structural characterization?

Level: Advanced
Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), IR, and HRMS data. For example, discrepancies in carbonyl stretching (IR ~1700 cm⁻¹) vs. X-ray bond lengths may indicate tautomerism or crystallographic packing effects .
  • Dynamic NMR : Resolve rotational barriers in ethoxy groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.